bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine: is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are present in several biologically and medicinally active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can be achieved through multi-component reactions involving pyrazolone derivatives and aldehydes. One common method involves the one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes . Another approach is the one-pot pseudo five-component reactions of β-keto esters, hydrazins, and aldehydes .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. Catalysts such as piperidine, sodium acetate, and ammonium acetate are often used to facilitate the reactions . The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: Bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Chemistry: In chemistry, bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be utilized in catalysis and material science .
Biology: In biological research, this compound has shown potential as an antioxidant and anticancer agent. Studies have demonstrated its ability to scavenge free radicals and exhibit cytotoxicity against certain cancer cell lines .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in the treatment of diseases such as cancer, inflammation, and infections .
Industry: In the industrial sector, this compound is used in the synthesis of various agrochemicals and pharmaceuticals. Its ability to form stable complexes with metal ions makes it valuable in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets and pathways. In biological systems, it can activate autophagy proteins as a survival mechanism and induce apoptosis through p53-mediated pathways . The compound’s ability to scavenge free radicals and inhibit cell proliferation contributes to its therapeutic effects .
Comparison with Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds exhibit similar biological activities and are used in antioxidant and anticancer research.
Bis(pyrazolyl)methanes: These derivatives also form stable metal complexes and are used in coordination chemistry and catalysis.
Uniqueness: Bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine stands out due to its specific structural features and the presence of the 1-ethyl-3-methyl-1H-pyrazol-4-yl groups.
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-5-18-9-13(11(3)16-18)7-15-8-14-10-19(6-2)17-12(14)4/h9-10,15H,5-8H2,1-4H3 |
InChI Key |
ZZCSGQZBHFBJPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CN(N=C2C)CC |
Origin of Product |
United States |
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